Cas no 88972-04-7 (2,6-Dichloro-4-fluorobenzenesulfonyl chloride)

2,6-Dichloro-4-fluorobenzenesulfonyl chloride is a versatile sulfonylating agent widely used in organic synthesis and pharmaceutical intermediates. Its key advantages include high reactivity due to the presence of electron-withdrawing chloro and fluoro substituents, which enhance its electrophilic character. This compound is particularly valuable in the preparation of sulfonamides, sulfonate esters, and other sulfonyl derivatives. The dichloro and fluoro groups also contribute to improved stability and selectivity in reactions. It is commonly employed in fine chemical manufacturing, agrochemical research, and drug development, where precise functionalization is required. The product is typically handled under controlled conditions due to its moisture sensitivity.
2,6-Dichloro-4-fluorobenzenesulfonyl chloride structure
88972-04-7 structure
Product name:2,6-Dichloro-4-fluorobenzenesulfonyl chloride
CAS No:88972-04-7
MF:C6H2Cl3FO2S
MW:263.501281261444
CID:617628
PubChem ID:50998604

2,6-Dichloro-4-fluorobenzenesulfonyl chloride Chemical and Physical Properties

Names and Identifiers

    • Benzenesulfonyl chloride, 2,6-dichloro-4-fluoro-
    • 2,6-DICHLORO-4-FLUOROBENZENESULFONYL CHLORIDE
    • 2,6-Dichloro-4-fluoro-benZenesulfonyl chloride
    • 88972-04-7
    • AKOS017548311
    • CS-0237415
    • SCHEMBL4476920
    • DTXSID10679322
    • EN300-183269
    • MFCD16817657
    • 2,6-Dichloro-4-fluorobenzenesulfonylchloride
    • 2,6-Dichloro-4-fluorobenzene-1-sulfonyl chloride
    • 2,6-Dichloro-4-fluorobenzenesulfonyl chloride
    • MDL: MFCD16817657
    • Inchi: InChI=1S/C6H2Cl3FO2S/c7-4-1-3(10)2-5(8)6(4)13(9,11)12/h1-2H
    • InChI Key: ICHYMVBIIFENJM-UHFFFAOYSA-N
    • SMILES: C1=C(C=C(C(=C1Cl)S(=O)(=O)Cl)Cl)F

Computed Properties

  • Exact Mass: 261.883
  • Monoisotopic Mass: 261.883
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 264
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 42.5A^2

2,6-Dichloro-4-fluorobenzenesulfonyl chloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Apollo Scientific
PC37870-1g
2,6-Dichloro-4-fluorobenzenesulfonyl chloride
88972-04-7
1g
£96.00 2025-02-21
Apollo Scientific
PC37870-250mg
2,6-Dichloro-4-fluorobenzenesulfonyl chloride
88972-04-7
250mg
£27.00 2025-02-21
Apollo Scientific
PC37870-5g
2,6-Dichloro-4-fluorobenzenesulfonyl chloride
88972-04-7
5g
£408.00 2025-02-21
Enamine
EN300-183269-2.5g
2,6-dichloro-4-fluorobenzene-1-sulfonyl chloride
88972-04-7 95%
2.5g
$974.0 2023-09-19
Enamine
EN300-183269-0.1g
2,6-dichloro-4-fluorobenzene-1-sulfonyl chloride
88972-04-7 95%
0.1g
$197.0 2023-09-19
Enamine
EN300-183269-10.0g
2,6-dichloro-4-fluorobenzene-1-sulfonyl chloride
88972-04-7 95%
10g
$3002.0 2023-05-26
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1308085-5g
2,6-Dichloro-4-fluorobenzene-1-sulfonyl chloride
88972-04-7 95+%
5g
¥14067.00 2024-04-26
Aaron
AR00460Y-1g
Benzenesulfonyl chloride, 2,6-dichloro-4-fluoro-
88972-04-7 95%
1g
$806.00 2024-07-18
Aaron
AR00460Y-500mg
Benzenesulfonyl chloride, 2,6-dichloro-4-fluoro-
88972-04-7 95%
500mg
$635.00 2024-07-18
1PlusChem
1P0045SM-1g
Benzenesulfonyl chloride, 2,6-dichloro-4-fluoro-
88972-04-7 95%
1g
$758.00 2025-02-20

2,6-Dichloro-4-fluorobenzenesulfonyl chloride Related Literature

Additional information on 2,6-Dichloro-4-fluorobenzenesulfonyl chloride

Comprehensive Guide to 2,6-Dichloro-4-fluorobenzenesulfonyl chloride (CAS No. 88972-04-7): Properties, Applications, and Industry Insights

2,6-Dichloro-4-fluorobenzenesulfonyl chloride (CAS No. 88972-04-7) is a specialized sulfonyl chloride derivative widely recognized for its role in organic synthesis and pharmaceutical intermediates. This compound, characterized by its high reactivity and unique halogenated structure, has garnered significant attention in research and industrial applications. With the growing demand for fluorinated compounds in agrochemicals and materials science, understanding its properties and applications is critical for professionals in these fields.

The molecular structure of 2,6-Dichloro-4-fluorobenzenesulfonyl chloride features a benzene ring substituted with two chlorine atoms at the 2 and 6 positions, a fluorine atom at the 4 position, and a reactive sulfonyl chloride group. This configuration enables it to participate in diverse nucleophilic substitution reactions, making it a valuable building block for synthesizing sulfonamides and other derivatives. Researchers often explore its use in cross-coupling reactions, a trending topic in modern organic chemistry due to its applications in drug discovery.

In the pharmaceutical industry, 2,6-Dichloro-4-fluorobenzenesulfonyl chloride serves as a precursor for biologically active molecules. Its fluorine-substituted aromatic ring enhances metabolic stability, a property highly sought after in the development of new therapeutic agents. Recent studies highlight its potential in designing kinase inhibitors and antimicrobial compounds, aligning with the rising interest in targeted drug delivery systems and antibiotic resistance solutions.

Beyond pharmaceuticals, this compound finds utility in material science, particularly in the synthesis of high-performance polymers. The incorporation of fluorinated aromatic groups improves thermal stability and chemical resistance, addressing the demand for advanced materials in electronics and coatings. Innovations in sustainable chemistry have also spurred interest in optimizing its synthesis to reduce environmental impact, a key concern for industries striving for green manufacturing practices.

Analytical techniques such as NMR spectroscopy, HPLC, and mass spectrometry are essential for characterizing 2,6-Dichloro-4-fluorobenzenesulfonyl chloride. Purity assessment is crucial, as impurities may affect downstream applications. Storage recommendations typically emphasize anhydrous conditions and low temperatures to preserve its reactivity, a common query among laboratory professionals.

As the scientific community continues to explore halogenated compounds, 2,6-Dichloro-4-fluorobenzenesulfonyl chloride remains a focal point due to its versatility. Its alignment with trends like precision medicine and eco-friendly synthesis ensures its relevance in future innovations. For researchers and manufacturers, staying updated on its applications and handling protocols is essential to leverage its full potential.

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